3,5-Dibromo-2,6-difluorobenzonitrile
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Overview
Description
3,5-Dibromo-2,6-difluorobenzonitrile is an organic compound with the molecular formula C7HBr2F2N and a molecular weight of 296.89 g/mol . This compound is characterized by the presence of two bromine atoms, two fluorine atoms, and a nitrile group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3,5-Dibromo-2,6-difluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method includes the reaction of 2,6-difluorobenzonitrile with bromine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the selective bromination at the 3 and 5 positions of the benzene ring.
Industrial production methods may involve large-scale bromination and fluorination processes, utilizing advanced equipment to maintain reaction conditions and ensure high yields of the desired product .
Chemical Reactions Analysis
3,5-Dibromo-2,6-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrile group, to form carboxylic acids or other oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while reduction reactions typically produce amines .
Scientific Research Applications
3,5-Dibromo-2,6-difluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into potential therapeutic applications of derivatives of this compound is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2,6-difluorobenzonitrile depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the nitrile group . These substituents can stabilize reaction intermediates and influence the overall reaction pathway.
In biological systems, derivatives of this compound may interact with specific molecular targets, such as enzymes or receptors, through various binding interactions. The exact pathways and targets involved would depend on the specific derivative and its intended use .
Comparison with Similar Compounds
3,5-Dibromo-2,6-difluorobenzonitrile can be compared with other halogenated benzonitriles, such as:
3,5-Dibromo-2,4-difluorobenzonitrile: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2,6-Difluorobenzonitrile: Lacks the bromine atoms, resulting in different chemical properties and reactivity.
3,5-Dibromo-4-fluorobenzonitrile:
The uniqueness of this compound lies in its specific substitution pattern, which provides a distinct set of chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
3,5-dibromo-2,6-difluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBr2F2N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRKNHDLNSAPPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C#N)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBr2F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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